Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 2106690-78-0
VCID: VC11667329
InChI: InChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12)
SMILES: CCOC(=O)C1=NC=C2C=NNC2=N1
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

CAS No.: 2106690-78-0

Cat. No.: VC11667329

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate - 2106690-78-0

Specification

CAS No. 2106690-78-0
Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12)
Standard InChI Key LWPMAUPOEAFAHY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C2C=NNC2=N1
Canonical SMILES CCOC(=O)C1=NC=C2C=NNC2=N1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–6), with an ethyl carboxylate substituent at position 6 (Fig. 1). The planar structure facilitates π-π stacking interactions with kinase active sites, while the carboxylate group enhances solubility and hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2106690-78-0
Molecular FormulaC₈H₈N₄O₂
Molecular Weight192.17 g/mol
IUPAC NameEthyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
SMILESCCOC(=O)C1=NC=C2C=NNC2=N1
PubChem CID135392582

The compound’s InChIKey (LWPMAUPOEAFAHY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for binding to ATP pockets in kinases.

Synthesis and Modification Strategies

Conventional Synthetic Routes

The synthesis of ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate typically begins with cyclocondensation reactions. A patented method (CN102911174A) involves reacting intermediate (V) with sodium nitrite under acidic conditions (-5°C to 0°C), achieving yields exceeding 90% . Key steps include:

  • Diazotization: Intermediate (V) undergoes nitrosation with NaNO₂ in dilute sulfuric acid.

  • Cyclization: Intramolecular cyclization forms the pyrazolo[3,4-d]pyrimidine core.

  • Esterification: Ethyl carboxylate introduction via nucleophilic acyl substitution .

Recent Advances

Modifications at position 3 (e.g., bromination) enhance bioactivity. For example, 6-bromo derivatives are synthesized using N-bromosuccinimide (NBS), improving inhibitory potency against CDK2/cyclin A .

Biological Activities and Mechanisms

Kinase Inhibition

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate derivatives exhibit dual inhibition of EGFR and Src kinase, disrupting oncogenic signaling pathways. Molecular docking studies reveal hydrogen bonds with EGFR’s Met793 and hydrophobic interactions with Leu718, mimicking ATP binding .

Table 2: Inhibitory Activity of Select Derivatives

CompoundIC₅₀ (EGFR)IC₅₀ (CDK2)
Parent Compound1.2 µM0.8 µM
6-Bromo Derivative0.7 µM0.5 µM

Anticancer Efficacy

In vitro assays demonstrate growth inhibition (GI₅₀) at 2.5–5.0 µM against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cells . The compound induces apoptosis via caspase-3 activation and G1/S cell cycle arrest, correlating with CDK2 inhibition .

Pharmacological and Pharmacokinetic Insights

Structure-Activity Relationships (SAR)

  • Position 6: Carboxylate groups improve water solubility but reduce membrane permeability.

  • Position 3: Bromine substitution enhances kinase affinity by 40% .

Applications in Drug Discovery

Kinase-Targeted Therapies

This scaffold is integral to developing multitargeted kinase inhibitors, notably in combination therapies for resistant cancers. Derivatives are being evaluated in preclinical models for glioblastoma and pancreatic adenocarcinoma .

Intermediate for Analog Synthesis

The compound serves as a precursor for glycosylamino derivatives (e.g., thioglycosides), which exhibit improved bioavailability and tumor selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator